2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester is an aromatic ketone.
Scientific Research Applications
Esterification Processes
Esterification of carboxylic acids by alcohols is a fundamental chemical reaction with broad applications, including the synthesis of esters similar to the compound . Takimoto et al. (1981) explored the esterification of carboxylic acids using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, providing insights into the reaction conditions and yields that could be relevant for synthesizing similar esters. The method demonstrated depends on the types of acids and alcohols used, offering a potential pathway for synthesizing compounds like "2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester" under mild conditions (Takimoto et al., 1981).
Synthesis and Biological Activity
Mosti et al. (1992) focused on the synthesis of esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various 2-substituents, including ethyl and methyl esters. These compounds, including those structurally related to "2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester," were evaluated for their cardiotonic activity, revealing that some of these esters exhibit significant positive inotropic activity. This suggests potential applications in developing new therapeutic agents (Mosti et al., 1992).
Catalysis and Reaction Optimization
Hai (2002) investigated a novel synthesis method for 2-pyridinecarboxylic acid esters using rare earth solid superacids as catalysts. This research points to advanced catalytic methods that could enhance the synthesis efficiency of complex esters like "2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester," highlighting the importance of catalyst choice and reaction conditions in optimizing product yield and reaction time (Hai, 2002).
Chemical Structure and Properties
Kim (1986) explored the rearrangements of pyridinecarboxylic acid derivatives under various conditions, providing insights into the chemical behavior and transformation pathways of such compounds. Understanding these rearrangements is crucial for predicting the stability and reactivity of complex esters in different environments (Kim, 1986).
properties
Product Name |
2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester |
---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H14ClNO3/c1-2-11-5-7-12(8-6-11)14(19)10-21-16(20)13-4-3-9-18-15(13)17/h3-9H,2,10H2,1H3 |
InChI Key |
WIHTVZXBANYSJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.